

# Spectroscopic Analysis of (4-Acetylphenyl)thiourea: A Technical Guide

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## Compound of Interest

Compound Name: (4-Acetylphenyl)thiourea

Cat. No.: B1271874

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **(4-Acetylphenyl)thiourea**, a molecule of interest in medicinal chemistry and drug development. The document details the synthetic protocol, experimental methodologies for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents the anticipated spectral data based on the analysis of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Synthesis of (4-Acetylphenyl)thiourea

**(4-Acetylphenyl)thiourea** can be synthesized via the reaction of 4-aminoacetophenone with acetyl isothiocyanate, which is generated in situ from the reaction of acetyl chloride with ammonium thiocyanate.

## Experimental Protocol: Synthesis

Materials:

- 4-Aminoacetophenone
- Acetyl chloride
- Ammonium thiocyanate
- Acetone (anhydrous)

- Hydrochloric acid (HCl)
- Distilled water
- Ethanol

#### Procedure:

- A solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 mL) is added dropwise to a stirred suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (50 mL) at room temperature.
- The reaction mixture is refluxed for 30 minutes to facilitate the formation of acetyl isothiocyanate.
- After cooling the mixture to room temperature, a solution of 4-aminoacetophenone (0.10 mol) in anhydrous acetone (20 mL) is added.
- The resulting mixture is then refluxed for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing cold water, acidified with a small amount of HCl.
- The precipitated solid product, **(4-Acetylphenyl)thiourea**, is collected by vacuum filtration.
- The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.
- Further purification can be achieved by recrystallization from ethanol or an ethanol-water mixture to yield the pure compound.
- The purified product is dried in a vacuum oven.

## Spectroscopic Characterization

The structural elucidation of the synthesized **(4-Acetylphenyl)thiourea** is performed using FTIR and NMR spectroscopy.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The analysis is typically performed on a solid sample using a KBr pellet or an ATR accessory.

- A small amount of the dried **(4-Acetylphenyl)thiourea** sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

The following table summarizes the expected characteristic absorption bands for **(4-Acetylphenyl)thiourea**. These values are estimated based on the typical vibrational frequencies of the functional groups present and data from structurally similar compounds.

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Mode	Functional Group
3300-3100	N-H Stretching	Amide (Thiourea)
3100-3000	C-H Stretching (Aromatic)	Phenyl ring
~1680	C=O Stretching	Acetyl group
~1600, ~1480	C=C Stretching (Aromatic)	Phenyl ring
~1550	N-H Bending	Amide (Thiourea)
~1360	C-H Bending (Symmetric)	Methyl group
~1250	C-N Stretching	Amide (Thiourea)
~1180	C=S Stretching	Thiourea
~840	C-H Bending (Out-of-plane)	p-disubstituted

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for determining the detailed molecular structure of **(4-Acetylphenyl)thiourea** by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

- A sample of **(4-Acetylphenyl)thiourea** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
- Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- The  $^1\text{H}$  NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 or 500 MHz.
- The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz.
- The obtained spectra are processed (Fourier transformation, phasing, and baseline correction) to yield the final NMR spectra.

The following table outlines the anticipated chemical shifts for the protons in **(4-Acetylphenyl)thiourea**. The chemical shifts are reported in parts per million (ppm) relative to TMS.

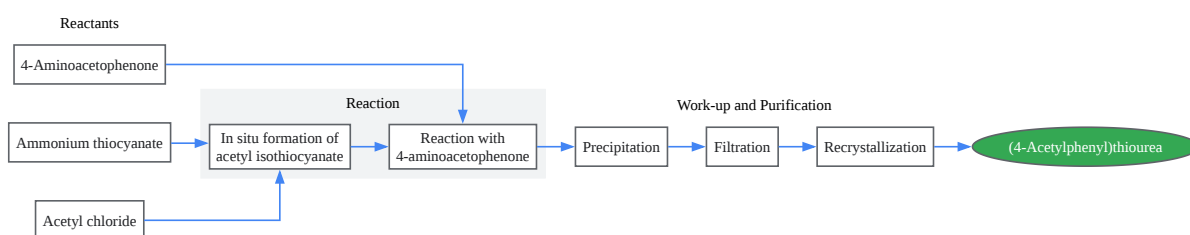
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.5-10.5	Singlet	1H	N-H (Thiourea)
~8.5-9.5	Singlet	1H	N-H (Thiourea)
~7.9-8.1	Doublet	2H	Aromatic C-H
~7.6-7.8	Doublet	2H	Aromatic C-H
~2.5	Singlet	3H	-C(=O)CH <sub>3</sub>

The following table presents the estimated chemical shifts for the carbon atoms in **(4-Acetylphenyl)thiourea**.

Chemical Shift ( $\delta$ , ppm)	Assignment
~197	C=O (Acetyl)
~180	C=S (Thiourea)
~142	Aromatic C-N
~135	Aromatic C-C=O
~129	Aromatic C-H
~120	Aromatic C-H
~27	-C(=O)CH <sub>3</sub>

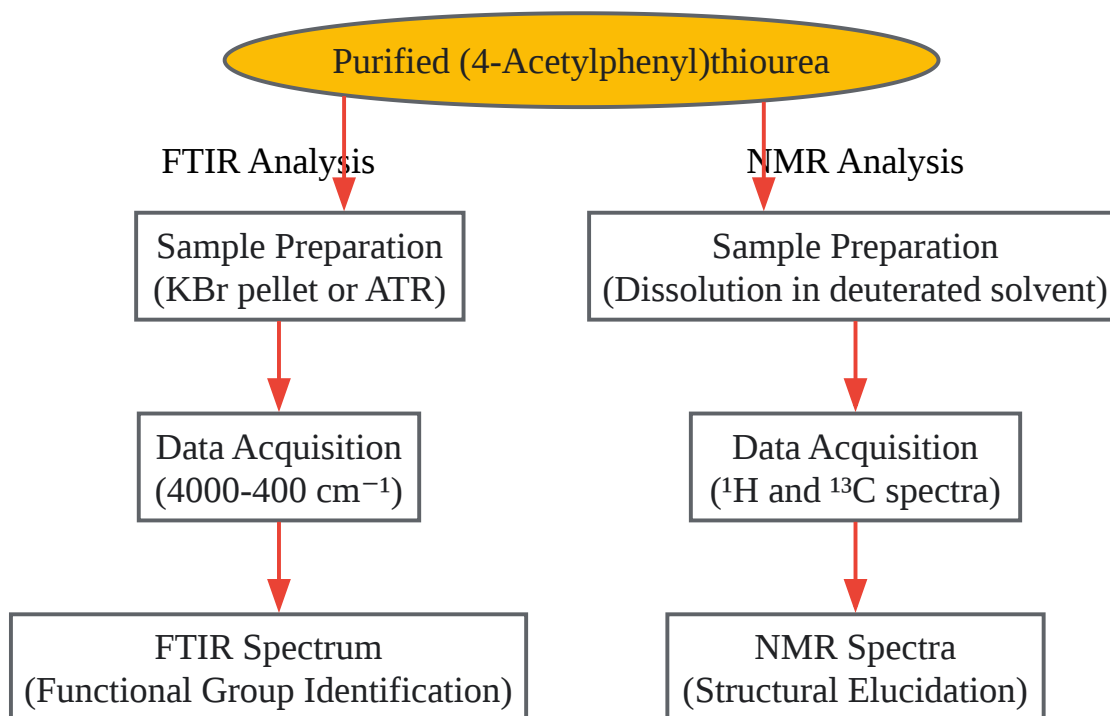
## Visualizations

The following diagrams illustrate the key workflows described in this guide.



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Caption: Synthetic workflow for **(4-Acetylphenyl)thiourea**.



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Caption: Workflow for spectroscopic analysis.

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